

1-(3-Aminophenyl)-3-methylimidazolidin-2-one solubility data

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Compound of Interest

Compound Name: 1-(3-Aminophenyl)-3-methylimidazolidin-2-one

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An In-Depth Technical Guide for the Solubility Characterization of **1-(3-Aminophenyl)-3-methylimidazolidin-2-one**

Abstract

The pre-formulation stage of drug development is a critical juncture where the physicochemical properties of an active pharmaceutical ingredient (API) are meticulously characterized. Among these, aqueous and solvent solubility are paramount, as they directly influence bioavailability, manufacturability, and the ultimate therapeutic efficacy of the drug product. This guide provides a comprehensive framework for the systematic determination of solubility for the compound **1-(3-Aminophenyl)-3-methylimidazolidin-2-one** (CAS: 517918-82-0). While specific experimental solubility data for this molecule is not extensively published, this document, written for researchers, scientists, and drug development professionals, outlines the authoritative methodologies, theoretical underpinnings, and practical considerations required to generate robust and reliable solubility profiles. We will focus on the gold-standard shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, to ensure the highest degree of scientific integrity.

Introduction: The Centrality of Solubility in Drug Development

1-(3-Aminophenyl)-3-methylimidazolidin-2-one is a small molecule with the following core characteristics[1][2]:

Property	Value
CAS Number	517918-82-0
Molecular Formula	C ₁₀ H ₁₃ N ₃ O
Molecular Weight	191.23 g/mol
Physical Form	White to off-white powder or crystals[2]
Purity (Typical)	≥98%
Synonym	1-(3-aminophenyl)-3-methyl-2-imidazolidinone[2]

For any API to be absorbed and exert a therapeutic effect, it must first be in solution.[3] Poor solubility is a persistent and significant challenge in pharmaceutical development, often leading to high attrition rates for promising drug candidates.[4] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, a framework that guides regulatory decisions, including the potential for biowaivers.[4][5] An API is deemed "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[5][6] Therefore, a thorough understanding of the solubility profile of **1-(3-Aminophenyl)-3-methylimidazolidin-2-one** is not merely an academic exercise but a foundational requirement for its progression as a drug candidate.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

- **Thermodynamic Solubility:** This is the true equilibrium solubility, defined as the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid drug at a specific temperature and pressure.[7] The shake-flask method is the universally recognized gold standard for determining thermodynamic solubility.[8]

- **Kinetic Solubility:** This measures the concentration at which a compound, initially dissolved in an organic solvent (like DMSO), begins to precipitate when added to an aqueous medium.^[4] While useful for high-throughput screening in early discovery, kinetic methods can significantly overestimate the true solubility due to the formation of supersaturated solutions or metastable solid forms.^[4]

For formal drug development and regulatory submission, thermodynamic solubility is the required metric. This guide is exclusively focused on its accurate determination.

Strategic Solvent Selection for Comprehensive Profiling

A robust solubility profile requires testing in a variety of pharmaceutically relevant media. The selection process should be logical and tiered.

Aqueous Media for Biopharmaceutical Relevance

The World Health Organization (WHO) and other regulatory bodies mandate determining the pH-solubility profile to simulate the transit through the gastrointestinal tract.^[5]

- pH 1.2: Simulates stomach acid (e.g., 0.1 N HCl).^[5]
- pH 4.5: Represents the upper intestine (e.g., acetate buffer).^[5]
- pH 6.8: Simulates the lower intestine (e.g., phosphate buffer).^[5]

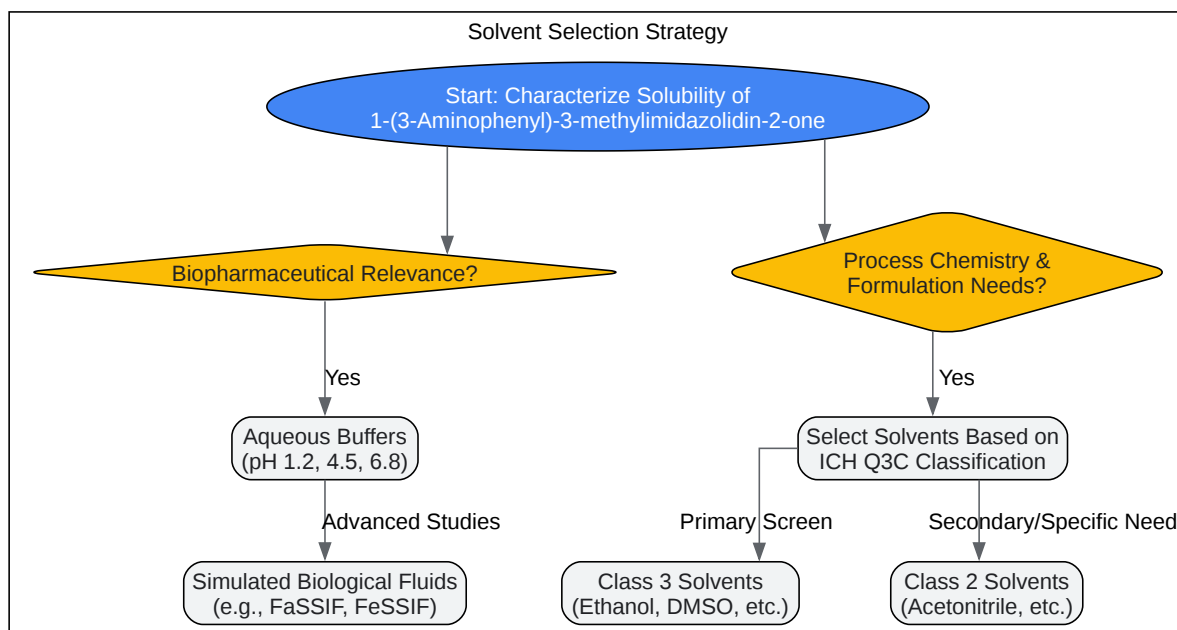
Given the aminophenyl group, **1-(3-Aminophenyl)-3-methylimidazolidin-2-one** is expected to be a weak base, and its solubility will likely be pH-dependent. Therefore, characterizing its solubility across this pH range is essential.

Common Pharmaceutical Solvents

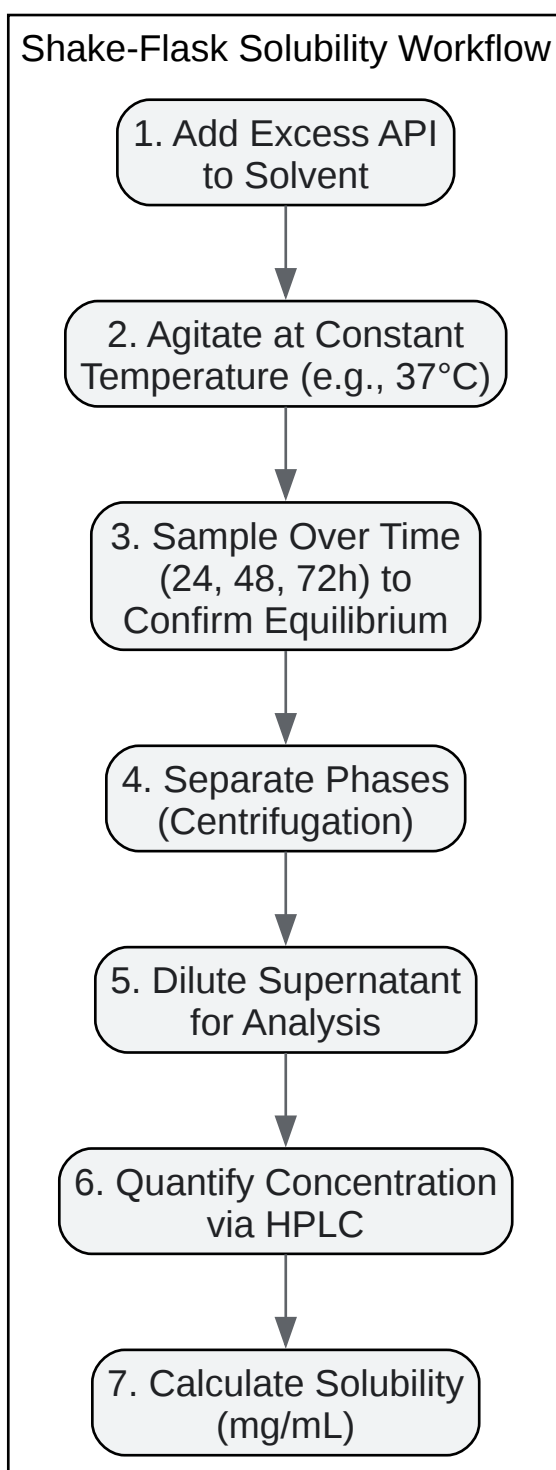
Solubility in common organic solvents is vital for developing manufacturing processes and certain formulation types (e.g., topical, parenteral). Solvent choice should be guided by the ICH Q3C guidelines, which classify solvents based on their toxicity risk.^{[9][10]}

Class	Risk	Example Solvents	Rationale for Testing
Class 3	Low Toxic Potential	Ethanol, Acetone, Isopropyl Alcohol, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)	Preferred for use in manufacturing due to low toxicity. Data is critical for process chemistry and formulation. [9] [10]
Class 2	To Be Limited	Acetonitrile, Dichloromethane, Methanol, Toluene	Use in manufacturing is restricted. Data may be needed for specific synthetic steps or specialized formulations. [9] [10]
Class 1	To Be Avoided	Benzene, Carbon Tetrachloride	Should not be used in production due to high toxicity. Not typically included in solubility screens. [9] [10]

The following diagram outlines the decision-making process for solvent selection.



Shake-Flask Solubility Workflow



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